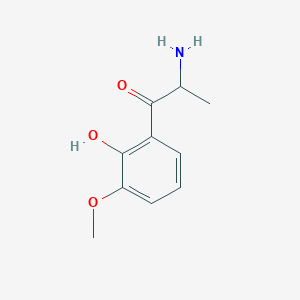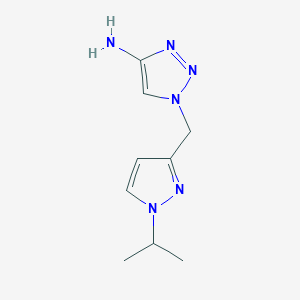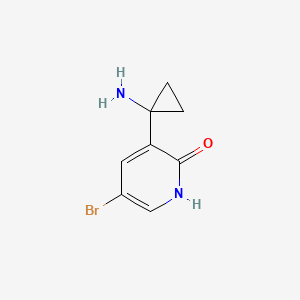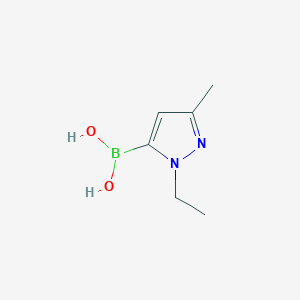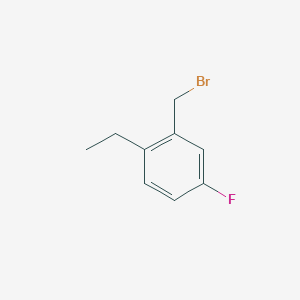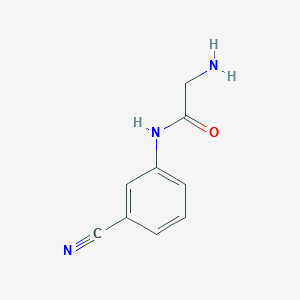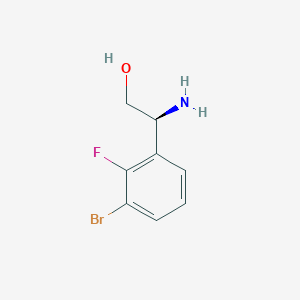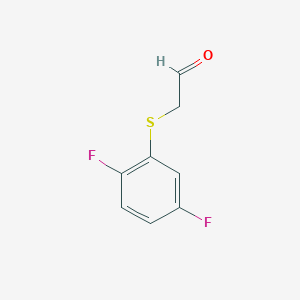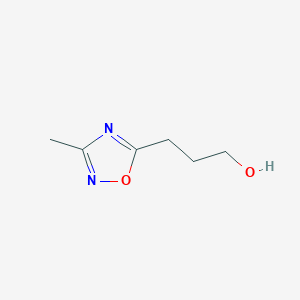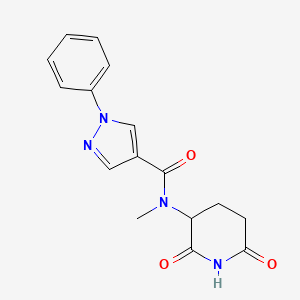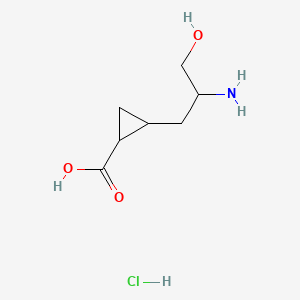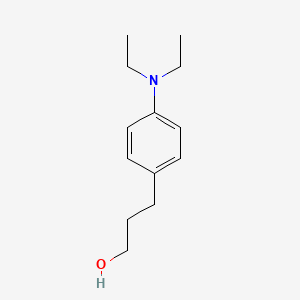
3-(4-(Diethylamino)phenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Diethylamino)phenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO. It is a derivative of propanol, featuring a diethylamino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)phenyl)propan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalysts: Magnesium turnings for Grignard reagent preparation
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 4-(Diethylamino)benzaldehyde, Grignard reagent
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Diethylamino)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or nitration of the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: 3-(4-(Diethylamino)phenyl)propan-1-one
Reduction: 3-(4-(Diethylamino)phenyl)propan-1-amine
Substitution: this compound derivatives with halogen or nitro groups
Applications De Recherche Scientifique
3-(4-(Diethylamino)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 3-(4-(Diethylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways: Modulation of signal transduction pathways, inhibition or activation of enzymatic activity
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)-1-propanol
- 4-(Diethylamino)benzaldehyde
- 3-(4-(Dimethylamino)phenyl)propan-1-ol
Uniqueness
3-(4-(Diethylamino)phenyl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,15H,3-6,11H2,1-2H3 |
Clé InChI |
ZVMVRPHEQWLRBP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
